3-(4-Chlorophenyl)-N-(3-fluorophenyl)-2-methyl-2-propenamide
Description
3-(4-Chlorophenyl)-N-(3-fluorophenyl)-2-methyl-2-propenamide is an α,β-unsaturated amide derivative featuring a 4-chlorophenyl group at the β-position and a 3-fluorophenyl substituent on the amide nitrogen. The compound’s structure combines halogenated aromatic moieties, which are common in bioactive molecules due to their electronic and steric effects. The propenamide backbone allows for conjugation, which may enhance binding to biological targets through π-π interactions or hydrogen bonding.
Properties
CAS No. |
76691-26-4 |
|---|---|
Molecular Formula |
C16H13ClFNO |
Molecular Weight |
289.73 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO/c1-11(9-12-5-7-13(17)8-6-12)16(20)19-15-4-2-3-14(18)10-15/h2-10H,1H3,(H,19,20)/b11-9+ |
InChI Key |
TYFRXLAPMUTPEZ-PKNBQFBNSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 3-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(3-fluorophenyl)-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or alkoxide in alcohol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-N-(3-fluorophenyl)-2-methylprop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
N-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide (CAS 329777-61-9) :
This compound () shares the acrylamide backbone and halogenated aryl groups but differs in substituent positions: the 3-chloro-4-fluorophenyl group introduces ortho-halogenation, which may increase steric hindrance compared to the target compound’s para-chloro and meta-fluoro substituents. The molar mass (331.81 g/mol) and logP value (estimated ~4.2) suggest moderate lipophilicity, a trait likely shared with the target compound due to halogen atoms .- N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide (CAS 917837-54-8): This analog () replaces the 3-fluorophenyl group with a 4-chlorophenylamino moiety and incorporates a methylisoxazole ring.
Data Table: Key Parameters of Analogous Compounds
Biological Activity
3-(4-Chlorophenyl)-N-(3-fluorophenyl)-2-methyl-2-propenamide, also known as a prop-2-enamide derivative, is an organic compound characterized by its unique structural features. The compound includes chlorophenyl and fluorophenyl groups, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 289.73 g/mol. The compound exhibits potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
| Property | Value |
|---|---|
| CAS Number | 76691-26-4 |
| Molecular Formula | C16H13ClFNO |
| Molecular Weight | 289.73 g/mol |
| IUPAC Name | (E)-3-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylprop-2-enamide |
| InChI Key | TYFRXLAPMUTPEZ-PKNBQFBNSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating various diseases.
Antimicrobial Activity
Studies have shown that derivatives like this compound possess significant antimicrobial properties . For instance, it has been evaluated against several bacterial strains, demonstrating effective inhibition. The exact mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
Anticancer Properties
Research into the anticancer potential of this compound suggests it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A notable study indicated that compounds with similar structures demonstrated cytotoxic effects against breast cancer cell lines, suggesting a promising avenue for further investigation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of structurally related compounds, revealing that those with similar substituents to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for potential therapeutic use.
Case Study 2: Anticancer Activity
In a separate investigation focusing on cancer cell lines, researchers assessed the cytotoxicity of various derivatives including this compound. The findings suggested that this compound could effectively reduce cell viability in human breast cancer cells by inducing apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea | Urea linkage with similar phenyl groups | Moderate antimicrobial |
| 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea | Urea linkage with different fluorine position | Lower cytotoxicity |
| 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea | Different chlorination pattern | Reduced activity compared to target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
